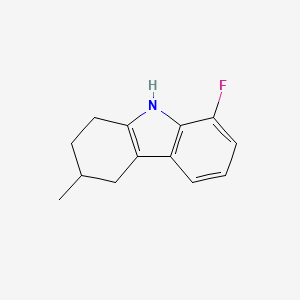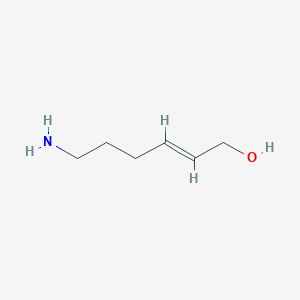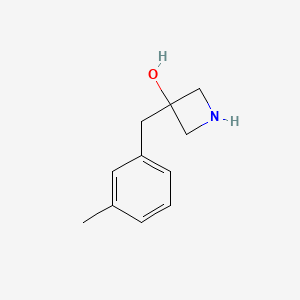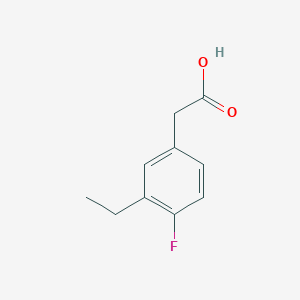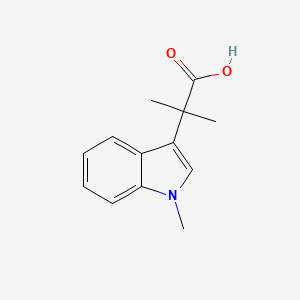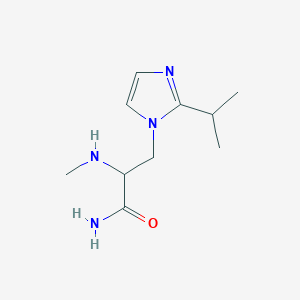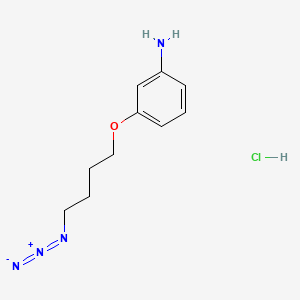
3-(4-Azidobutoxy)anilinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Azidobutoxy)anilinehydrochloride is an organic compound with a molecular formula of C10H15ClN4O. It is a derivative of aniline, where the aniline ring is substituted with a 4-azidobutoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Azidobutoxy)anilinehydrochloride typically involves the following steps:
Preparation of 4-azidobutanol: This can be achieved by reacting 4-bromobutanol with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
O-Alkylation of aniline: The 4-azidobutanol is then reacted with aniline in the presence of a base such as potassium carbonate (K2CO3) to form 3-(4-azidobutoxy)aniline.
Formation of hydrochloride salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Azidobutoxy)anilinehydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Hydrogen gas with palladium on carbon (Pd/C).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Reduction: 3-(4-Aminobutoxy)aniline.
Cycloaddition: 1,2,3-Triazole derivatives.
Aplicaciones Científicas De Investigación
3-(4-Azidobutoxy)anilinehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of triazole-containing compounds.
Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are useful in bioconjugation techniques.
Mecanismo De Acción
The mechanism of action of 3-(4-Azidobutoxy)anilinehydrochloride is primarily related to its azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are highly specific and can be used to target specific molecular sites, making the compound useful in bioconjugation and drug development .
Comparación Con Compuestos Similares
Similar Compounds
4-Azidobutylamine: Similar structure but lacks the aromatic aniline ring.
3-(4-Azidobutoxy)phenol: Similar structure but with a phenol group instead of an aniline group.
4-Azidobutylbenzene: Similar structure but with a benzene ring instead of an aniline ring.
Uniqueness
3-(4-Azidobutoxy)anilinehydrochloride is unique due to the presence of both an azido group and an aniline ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in organic synthesis, medicinal chemistry, and materials science .
Propiedades
Fórmula molecular |
C10H15ClN4O |
|---|---|
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
3-(4-azidobutoxy)aniline;hydrochloride |
InChI |
InChI=1S/C10H14N4O.ClH/c11-9-4-3-5-10(8-9)15-7-2-1-6-13-14-12;/h3-5,8H,1-2,6-7,11H2;1H |
Clave InChI |
XEBUOSYITRKJDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCCCCN=[N+]=[N-])N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


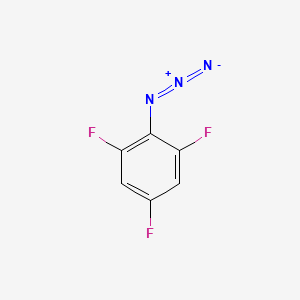
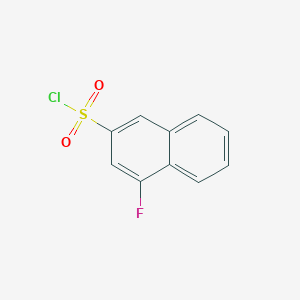
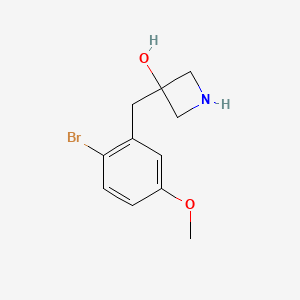
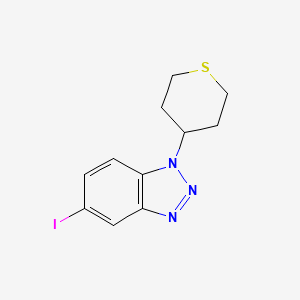
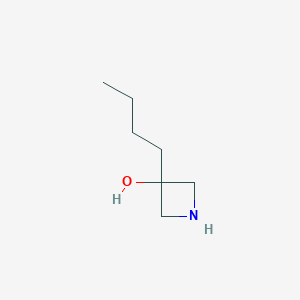
![2-[(2R,6S)-6-(2-methoxy-2-oxoethyl)-4-oxooxan-2-yl]acetic acid](/img/structure/B13559998.png)

